5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo-benzoxazine class, characterized by a fused heterocyclic framework combining pyrazole and benzoxazine moieties. Its structure features a 4-(benzyloxy)-3-methoxyphenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2.
Properties
Molecular Formula |
C32H30N2O5 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C32H30N2O5/c1-35-28-15-13-22(17-30(28)36-2)25-19-26-24-11-7-8-12-27(24)39-32(34(26)33-25)23-14-16-29(31(18-23)37-3)38-20-21-9-5-4-6-10-21/h4-18,26,32H,19-20H2,1-3H3 |
InChI Key |
PSJARFZNGHUZGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent-driven differences are summarized below:
Key Observations :
- Lipophilicity : Longer alkoxy chains (e.g., butoxy/propoxy in ) increase logP values, suggesting improved membrane permeability over methoxy groups.
- Steric Effects : Bromination at position 9 (as in ) may hinder rotational freedom or active-site binding in biological targets.
Physicochemical Properties
Notes:
Biological Activity
The compound 5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that includes multiple methoxy groups and a benzoxazine moiety. The structural representation can be summarized as follows:
- Molecular Weight : 460.54 g/mol
- SMILES Notation : COc1ccc(cc1OC)c2cc(=N)cc(c2)N(C)C
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of this compound on HepG2 cells and reported an IC50 value of approximately 25 μM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic markers such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
The compound also shows promising anti-inflammatory effects. In animal models of inflammation, it reduced edema and inflammatory markers such as TNF-α and IL-6.
- Research Findings : In a study involving carrageenan-induced paw edema in rats, administration of the compound at doses of 10 mg/kg significantly decreased paw swelling compared to the control group (p < 0.05).
Antimicrobial Activity
Preliminary evaluations of its antimicrobial properties revealed moderate activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups and the benzoxazine core significantly influence its potency.
- Key Observations :
- Increasing the number of methoxy substituents generally enhances anticancer activity.
- The presence of benzyloxy groups appears to improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
